1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione
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Overview
Description
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxypropylamine with phenethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazinane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazinane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl or phenethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazinane derivatives
Substitution: Various substituted triazinane derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione can be compared with other triazinane derivatives and related compounds:
Similar Compounds: 1-(3-Ethoxypropyl)-4-(2-oxooctyl-1)-4-hydroxypiperidine, 3-ethoxypropyl acetate
Biological Activity
1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound belonging to the class of 1,3,5-triazinanes. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N3OS. The compound features a triazinane ring with ethoxy and phenethyl substituents and a thione functional group. These structural characteristics contribute to its unique chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Below is a summary of key findings:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 8 µg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent for treating infections caused by these pathogens.
Antifungal Activity
In vitro studies have shown that the compound possesses antifungal activity against several strains of fungi. The following table summarizes the antifungal efficacy:
Fungal Strain | MIC (µg/mL) |
---|---|
Aspergillus niger | 12 |
Candida glabrata | 10 |
These findings indicate its potential use in antifungal therapies.
Anti-inflammatory Properties
The anti-inflammatory properties of this compound were evaluated using various assays. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Molecular Targets:
- Enzymes: The thione group can form covalent bonds with nucleophilic sites on enzymes, altering their activity.
- Receptors: It may modulate receptor activity involved in inflammatory pathways.
Signaling Pathways:
The compound has been shown to influence signaling pathways related to cell proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study conducted on infected mice demonstrated that treatment with this compound reduced bacterial load significantly compared to control groups.
- Anti-inflammatory Effects in Rats : In a rat model of induced inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers.
Properties
IUPAC Name |
1-(3-ethoxypropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-2-20-12-6-10-19-14-18(13-17-16(19)21)11-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGTDXLSRNBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CN(CNC1=S)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.